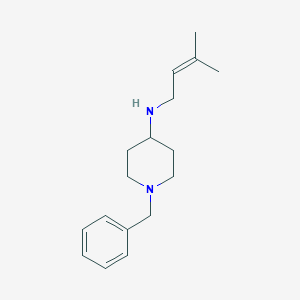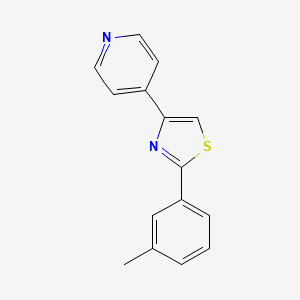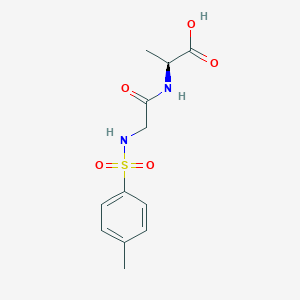![molecular formula C21H23FN8O B12637704 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- is a complex organic compound that features a combination of pyrazole, pyrimidine, and indazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and indazole structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity. For example, oxidation reactions might be performed at elevated temperatures in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: Known for their potential as discoidin domain receptor inhibitors.
3-amino-1H-indazole-1-carboxamides: Exhibits antiproliferative activity against neoplastic cell lines.
Uniqueness
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- stands out due to its unique combination of pyrazole, pyrimidine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H23FN8O |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-[(6-fluoro-1H-indazol-4-yl)methyl]amino]propan-1-ol |
InChI |
InChI=1S/C21H23FN8O/c1-12(11-31)30(10-14-6-15(22)7-18-16(14)9-24-27-18)21-23-5-4-19(26-21)25-20-8-17(28-29-20)13-2-3-13/h4-9,12-13,31H,2-3,10-11H2,1H3,(H,24,27)(H2,23,25,26,28,29) |
Clave InChI |
GHYZGSZITPRQRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)N(CC1=C2C=NNC2=CC(=C1)F)C3=NC=CC(=N3)NC4=NNC(=C4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


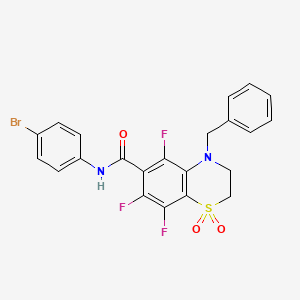


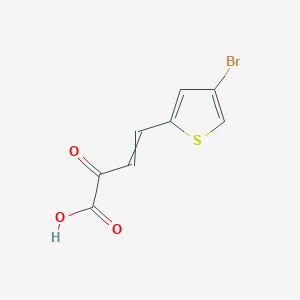
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
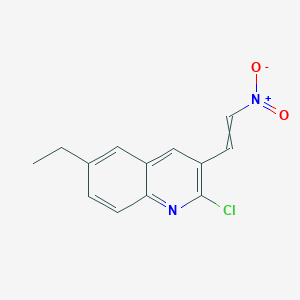
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)


